8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-12-13(2)24-14-15(19-17(24)22(12)6-9-25)20(3)18(27)23(16(14)26)5-4-21-7-10-28-11-8-21/h25H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRIMGKPYWAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCN4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C18H26N6O
- Molecular Weight : 342.44 g/mol
- CAS Number : 923481-07-6
The structure of this compound features a purine base modified with various functional groups that enhance its biological activity.
The biological activity of this compound primarily stems from its interaction with purine metabolic pathways. It is believed to influence the purine salvage pathway , which is crucial for nucleotide synthesis and cellular energy metabolism. Research indicates that compounds like this can modulate ATP levels and affect cellular signaling pathways associated with growth and apoptosis .
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor properties. For instance, it has been demonstrated to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The underlying mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival .
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects. The compound appears to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. By enhancing the cellular antioxidant defenses, it may reduce neuronal apoptosis and improve cell viability under stress conditions .
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Substituent Effects on Solubility: The target compound’s 2-hydroxyethyl group at position 8 likely enhances aqueous solubility compared to analogs with alkyl (e.g., isobutyl in ) or aryl groups (e.g., trifluoromethylphenyl in ).
Receptor and Enzyme Interactions: Analogs with chlorophenylaminoethyl () or dimethoxyisoquinolinyl () groups exhibit enhanced receptor binding (e.g., 5-HT1A, D2) or PDE inhibition, suggesting that bulky aryl/heteroaryl substituents at position 8 may optimize target engagement. The target compound’s 1,6,7-trimethyl groups may reduce metabolic degradation compared to non-methylated analogs, as methyl groups often block cytochrome P450 oxidation sites.
Synthetic Challenges: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or sterically hindered substituents (e.g., isoquinolinyl in ) require multi-step syntheses under harsh conditions (e.g., AlCl3 catalysis at 175°C ), whereas the target compound’s hydroxyethyl and morpholinoethyl groups may allow milder synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
